Cas no 332064-71-8 ((R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride)

332064-71-8 structure
Nome do Produto:(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride
N.o CAS:332064-71-8
MF:C12H16ClNO2
MW:241.713942527771
CID:4644846
(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride Propriedades químicas e físicas
Nomes e Identificadores
-
- (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride
- γ-Styryl-D-β-homoalanine hydrochloride
-
- Inchi: 1S/C12H15NO2.ClH/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2,(H,14,15);1H/t11-;/m1./s1
- Chave InChI: OREIHEVSPFNFKW-RFVHGSKJSA-N
- SMILES: C(C1C=CC=CC=1)=CC[C@@H](N)CC(=O)O.Cl
(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD41537-1g |
(R)-3-Amino-6-phenylhex-5-enoic acid hydrochloride |
332064-71-8 | 98+% | 1g |
¥3955.0 | 2023-03-20 | |
Chemenu | CM283102-1g |
(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride |
332064-71-8 | 95% | 1g |
$526 | 2023-03-20 | |
Alichem | A019122519-1g |
(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride |
332064-71-8 | 95% | 1g |
$574.26 | 2023-09-02 | |
Ambeed | A834144-1g |
(R)-3-Amino-6-phenylhex-5-enoic acid hydrochloride |
332064-71-8 | 98+% | 1g |
$548.0 | 2024-08-03 | |
Chemenu | CM283102-1g |
(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride |
332064-71-8 | 95% | 1g |
$526 | 2021-06-09 |
(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride Literatura Relacionada
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
332064-71-8 ((R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride) Produtos relacionados
- 436087-00-2(4-Morpholinepropanamine,N-[[4-(1,1-dimethylethyl)phenyl]methyl]-)
- 2228546-26-5(tert-butyl 2-(aminooxy)methyl-5,5-dimethylpiperidine-1-carboxylate)
- 250371-88-1(tert-Butyl 4-(2-fluoro-4-nitrophenoxy)-piperidine-1-carboxylate)
- 1044761-18-3(1-(4-Methoxybenzenesulfonyl)piperazine Hydrochloride)
- 1805419-19-5(Ethyl 3-(difluoromethyl)-4-iodo-2-methoxypyridine-6-acetate)
- 501902-70-1(3-(4-ethylphenyl)-1H-pyrazol-5-amine)
- 314076-28-3(N-{3,3'-dimethyl-4'-2-(naphthalen-1-yl)acetamido-1,1'-biphenyl-4-yl}-2-(naphthalen-1-yl)acetamide)
- 2309216-67-7(N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide)
- 1784304-49-9(5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine)
- 689-02-1(3-sulfanylpropanehydrazide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:332064-71-8)(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride

Pureza:99%
Quantidade:1g
Preço ($):493.0